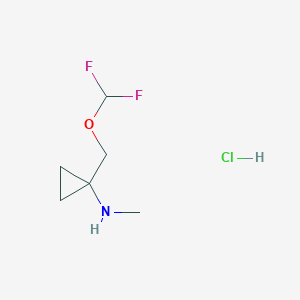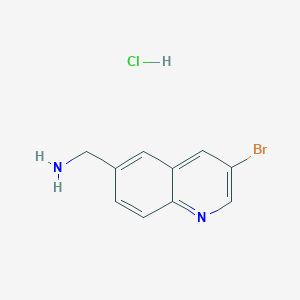
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 It is a derivative of benzene, characterized by the presence of iodine, fluorine, and methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene typically involves the iodination of a precursor compound, followed by the introduction of fluoromethyl and methoxy groups. One common method involves the use of electrophilic aromatic substitution reactions, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a catalyst like copper(II) sulfate (CuSO4).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing iodine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions. The pathways involved include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure with trifluoromethyl group instead of fluoromethyl.
1-Iodo-2,4-dimethoxybenzene: Similar structure with two methoxy groups and iodine but no fluoromethyl group.
Uniqueness
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene is unique due to the specific combination of iodine, fluorine, and methoxy groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H10FIO2 |
|---|---|
Poids moléculaire |
296.08 g/mol |
Nom IUPAC |
1-(fluoromethyl)-2-iodo-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
Clé InChI |
DXODTONLLHLHEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CF)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


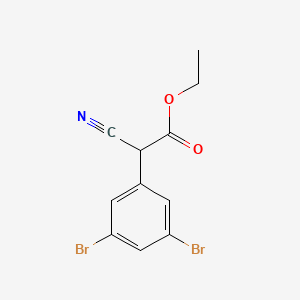



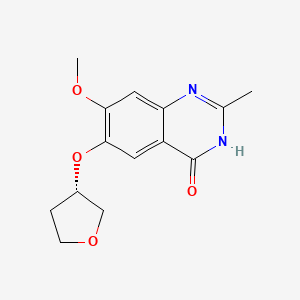
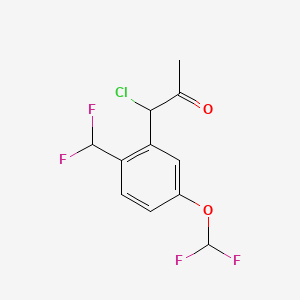



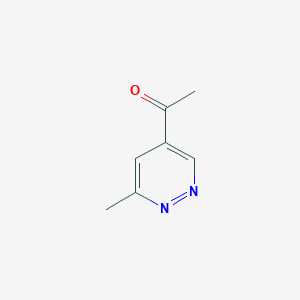
![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)
